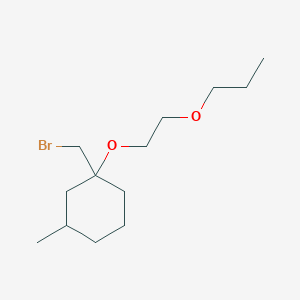

1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane

Description

1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane is a brominated cyclohexane derivative featuring a bromomethyl group, a methyl group, and a 2-propoxyethoxy substituent. Its molecular formula is C₁₃H₂₆BrO₂, with a molecular weight of 293.9 g/mol. The compound’s structure combines hydrophobic cyclohexane with polar ether linkages, suggesting unique solubility and reactivity profiles.

Properties

Molecular Formula |

C13H25BrO2 |

|---|---|

Molecular Weight |

293.24 g/mol |

IUPAC Name |

1-(bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane |

InChI |

InChI=1S/C13H25BrO2/c1-3-7-15-8-9-16-13(11-14)6-4-5-12(2)10-13/h12H,3-11H2,1-2H3 |

InChI Key |

REWAEDVFFOXLPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOC1(CCCC(C1)C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane typically involves the bromination of a suitable precursor compound. One common method is the bromination of 3-methyl-1-(2-propoxyethoxy)cyclohexane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH<sub>2</sub>Br) undergoes SN2 mechanisms due to its primary alkyl halide nature, though steric hindrance from the cyclohexane ring and ether group may influence reaction rates. Common nucleophiles and outcomes include:

Elimination Reactions

Under strongly basic conditions (e.g., NaOH, t-BuOK), β-hydrogen elimination forms alkenes. The reaction pathway depends on stereochemistry and substituent effects:

-

Solvent influence : Polar aprotic solvents (e.g., DMSO) favor elimination over substitution.

-

Steric effects : The 3-methyl group on the cyclohexane ring increases steric hindrance, potentially slowing elimination kinetics compared to simpler analogs like 1-(bromomethyl)cyclohexane .

Comparative Reactivity with Structural Analogs

The propoxyethoxy group distinguishes this compound from related bromomethylcyclohexanes:

Mechanistic Considerations

Scientific Research Applications

1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane is an organic compound with a molecular weight of approximately 293.24 g/mol. It features a unique molecular structure that includes a bromomethyl group, a methyl group, and a propoxyethoxy group attached to a cyclohexane ring. The uniqueness of this compound lies in its combination of a bromomethyl and a propoxyethoxy group on the cyclohexane ring, providing distinct chemical reactivity and potential applications that differ from those of similar compounds.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 3-methyl-1-(2-propoxyethoxy)cyclohexane using bromine or bromine-containing reagents in inert solvents like dichloromethane or chloroform under controlled temperatures to minimize side reactions.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 1-(Bromomethyl)-3-(2-propoxyethoxy)benzene | Contains a benzene ring instead of a cyclohexane | Aromatic character influences reactivity |

| 1-(Bromomethyl)-3-methylcyclohexane | Lacks the propoxyethoxy group | Simpler structure without ether functionality |

| 1-(Bromomethyl)-3-(2-methoxyethoxy)cyclohexane | Contains a methoxyethoxy group instead | Different ether group affects solubility |

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of analogous compounds:

Key Observations :

- Substituent Complexity : The target compound’s 2-propoxyethoxy group introduces significant steric bulk and polarity compared to simpler analogs like bromomethylcyclohexane. This likely enhances solubility in polar solvents (e.g., THF, DMF) .

- Reactivity : The bromomethyl group is a reactive site for nucleophilic substitution (e.g., SN2 reactions), but steric hindrance from substituents may slow reaction kinetics relative to less substituted analogs .

Physicochemical Properties

Data inferred from analogs:

- Boiling Point : Bromomethylcyclohexane (C₇H₁₃Br) has a boiling point of ~180–185°C . The target compound’s larger size and ether groups likely increase its boiling point (>250°C).

- Solubility: Ether linkages (e.g., 2-propoxyethoxy) improve solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-polar analogs like 1-bromo-3-methylcyclohexane .

- Stability : Brominated cyclohexanes are generally stable under inert conditions but may degrade under prolonged exposure to moisture or light .

Biological Activity

1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₃BrO₂

- Molecular Weight : 253.13 g/mol

- CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of this compound is largely attributed to its structural components, which may interact with various biological pathways. Initial studies suggest potential effects on:

- Cell Proliferation : The compound may influence the proliferation of certain cell lines.

- Apoptosis : Evidence indicates it could induce apoptotic pathways in specific cancer cell types.

- Enzyme Inhibition : Potential inhibition of enzymes related to inflammatory responses has been observed.

Research indicates that the bromomethyl group may facilitate interactions with nucleophiles in biological systems, leading to:

- Modification of Protein Targets : The compound may covalently modify proteins, altering their function.

- Signal Transduction Pathways : It might interfere with signaling pathways involved in cell growth and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cell Proliferation | Inhibition in cancer cell lines | |

| Apoptosis | Induction in specific cell types | |

| Enzyme Inhibition | Inhibition of COX enzymes |

Table 2: Toxicological Profile

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) demonstrated that the compound inhibited cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition was dose-dependent and showed promise for therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.